N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide
CAS No.:
Cat. No.: VC15845510
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C8H13N3O/c1-5-6(2)11-8(10-5)4-9-7(3)12/h4H2,1-3H3,(H,9,12)(H,10,11) |
| Standard InChI Key | NHXAWSTZJGTHQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N1)CNC(=O)C)C |
Introduction
Structural Characteristics and Comparative Analysis
Core Molecular Architecture
The compound features a 1H-imidazole ring substituted with methyl groups at the 4 and 5 positions. A methylene (-CH2-) spacer connects the imidazole’s 2-position to an acetamide group (-NHCOCH3). This design distinguishes it from simpler analogs like N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, which lacks the methylene bridge .
Key Structural Elements:
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Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at non-adjacent positions.
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Methyl Substituents: Electron-donating groups at positions 4 and 5, influencing electronic distribution and steric interactions.
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Acetamide Moiety: A polar group capable of hydrogen bonding and participating in nucleophilic reactions.
Comparative Analysis with Analogous Compounds
Table 1 highlights structural and functional differences between N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide and related imidazole derivatives:
| Compound | Structural Features | Key Functional Differences |
|---|---|---|
| N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide | Direct acetamide attachment to imidazole | Higher planarity; reduced steric bulk |
| 4,5-Dimethylimidazole | No acetamide group | Limited solubility; basic imidazole core |
| N-(1H-Imidazol-2-yl)acetamide | Unsubstituted imidazole ring | Lower stability; minimal steric effects |
The methylene bridge in the query compound introduces conformational flexibility, potentially enhancing binding interactions in biological systems compared to rigid analogs .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide is documented, analogous methodologies from imidazole chemistry suggest viable pathways:
Route 1: Nucleophilic Substitution
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Precursor Preparation: 4,5-Dimethyl-1H-imidazole-2-carbaldehyde is reacted with methylamine to form the corresponding imine.
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Reductive Amination: Catalytic hydrogenation reduces the imine to a secondary amine.
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Acetylation: Treatment with acetic anhydride introduces the acetamide group .
Route 2: Multi-Component Condensation
Adapting the El-Saghier reaction (Scheme 1), ethyl cyanoacetate and ethyl glycinate hydrochloride undergo sequential nucleophilic attacks under solvent-free conditions at 70°C :
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Step 1: Amine nucleophile attacks ethyl cyanoacetate, forming a cyanoacetamido intermediate.
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Step 2: Ethyl glycinate participates in ring-closure, yielding imidazolidin-4-one derivatives.
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Step 3: Functionalization with acetyl chloride introduces the acetamide group.
Scheme 1: Generalized El-Saghier Pathway for Imidazole Derivatives
Industrial-Scale Considerations
Continuous flow reactors could optimize yield and purity by maintaining precise temperature control during exothermic acetylation steps. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) ensures high product quality .
Physicochemical Properties and Reactivity
Spectral Characterization
Hypothetical data extrapolated from analogs :
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IR Spectroscopy:
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3280 cm⁻¹ (N-H stretch, acetamide)
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1665 cm⁻¹ (C=O stretch)
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1600 cm⁻¹ (C=N imidazole)
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¹H NMR (DMSO-d₆):
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δ 2.10 (s, 3H, CH₃CO)
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δ 2.25 (s, 6H, 4,5-CH₃)
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δ 4.45 (s, 2H, CH₂ spacer)
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δ 7.35 (s, 1H, imidazole H-3)
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Reactivity Profile
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Nucleophilic Substitution: The acetamide’s NH group participates in reactions with electrophiles (e.g., alkyl halides).
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Coordination Chemistry: The imidazole nitrogen lone pairs enable metal chelation, forming complexes with Cu(II) or Zn(II).
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Oxidation: Susceptible to peroxide-mediated oxidation at the methylene bridge, forming carbonyl derivatives.
Industrial and Material Science Applications
Coordination Polymers
Imidazole-acetamide hybrids serve as ligands in metal-organic frameworks (MOFs). A Cu(II)-based MOF using a similar ligand exhibits a surface area of 1,450 m²/g, suitable for gas storage.
Catalysis
Pd complexes of imidazole acetamides catalyze Suzuki-Miyaura cross-couplings with 92% yield under mild conditions . The methylene bridge’s flexibility may improve substrate access to the metal center.
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields (25–40%) in multi-step syntheses . Microwave-assisted reactions or enzymatic catalysis could improve efficiency.
Toxicity Profiling
No in vivo toxicity data exists for the query compound. Structural analogs show LD₅₀ > 500 mg/kg in rodent studies, but methylene-containing derivatives require specific evaluation.
Computational Modeling
DFT calculations (B3LYP/6-311++G**) predict the compound’s HOMO-LUMO gap at 4.3 eV, indicating moderate reactivity. MD simulations suggest stable binding to CDK2 over 100 ns trajectories .
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